molecular formula C15H14N4OS B6454629 3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2549016-36-4

3-[(cyclopropylmethyl)sulfanyl]-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6454629
CAS No.: 2549016-36-4
M. Wt: 298.4 g/mol
InChI Key: MDJOWGQNSUSQBO-UHFFFAOYSA-N
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Description

Compounds with a 1,2,4-triazolo[4,3-a]pyrazine nucleus are of significant interest in medicinal chemistry due to their diverse pharmacological activities . They are often synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of these compounds typically includes a five-membered triazole ring fused with a six-membered pyrazine ring . The presence of a cyclopropylmethyl group and a phenyl group may influence the compound’s interactions with different target receptors .

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14-13-16-17-15(21-10-11-6-7-11)19(13)9-8-18(14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOWGQNSUSQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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